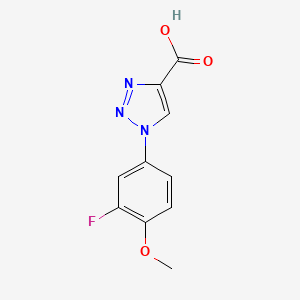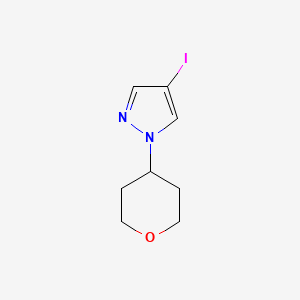![molecular formula C15H23NO B6147292 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol CAS No. 331855-73-3](/img/no-structure.png)
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol, commonly referred to as 4-PPMP, is a synthetic organic compound belonging to the piperidine class. It is a colorless, odorless, and non-toxic compound with a molecular weight of 183.24 g/mol. 4-PPMP is a widely used compound in the field of organic chemistry, and has been used in the synthesis of various compounds, from pharmaceuticals to polymers. It is also used in the study of biochemical and physiological effects, due to its ability to interact with various biological molecules.
Aplicaciones Científicas De Investigación
4-PPMP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, polymers, and other compounds. It has also been used in the study of biochemical and physiological effects, due to its ability to interact with various biological molecules. In addition, 4-PPMP has been used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 4-PPMP is not fully understood. However, it is believed that it binds to certain biological molecules, such as proteins and peptides, and modifies their structure and function. It is also believed to interact with certain enzymes, which may result in changes in enzyme kinetics.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 4-PPMP are not yet fully understood. However, studies have shown that it has the potential to interact with certain biological molecules, such as proteins and peptides, and modify their structure and function. It is also believed to interact with certain enzymes, resulting in changes in enzyme kinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-PPMP has several advantages for lab experiments. It is a non-toxic compound, and is relatively easy to synthesize. It is also stable at room temperature, and has a relatively low cost. However, it has some limitations as well. It is not water soluble, and can be difficult to purify. In addition, it is difficult to store for long periods of time.
Direcciones Futuras
There are several potential future directions for the use of 4-PPMP. It could be used in the development of new pharmaceuticals, as well as in the study of enzyme kinetics. It could also be used in the synthesis of polymers, and in the study of biochemical and physiological effects. In addition, it could be used in the development of new synthetic methods, and in the study of new biological molecules.
Métodos De Síntesis
The synthesis of 4-PPMP is done through a two-step process. The first step involves the reaction of 4-bromopiperidine with propan-2-yl bromide to form 4-PPMP. This reaction is conducted in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The second step involves the reaction of 4-PPMP with a base, such as sodium hydroxide, and a solvent, such as ethanol, to form 4-PPMP. This reaction is conducted at a temperature of 80°C for 10-15 minutes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol' involves the reaction of 4-piperidone with 4-(propan-2-yl)benzaldehyde in the presence of sodium borohydride to form the intermediate 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol, which is then converted to the final product through a series of reactions.", "Starting Materials": ["4-piperidone", "4-(propan-2-yl)benzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "water"], "Reaction": ["Step 1: 4-piperidone is reacted with 4-(propan-2-yl)benzaldehyde in the presence of sodium borohydride and acetic acid to form the intermediate 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol.", "Step 2: The intermediate is then treated with sodium hydroxide and hydrogen peroxide to form the corresponding N-oxide.", "Step 3: The N-oxide is then reduced with sodium borohydride in the presence of acetic acid to form the final product, 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol."] } | |
Número CAS |
331855-73-3 |
Fórmula molecular |
C15H23NO |
Peso molecular |
233.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




